cis-2-decenoic acid,CDA

Catalog No.
S515893
CAS No.
3913-85-7
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-decenoic acid,CDA

CAS Number

3913-85-7

Product Name

cis-2-decenoic acid,CDA

IUPAC Name

(E)-dec-2-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N

SMILES

CCCCCCCC=CC(=O)O

solubility

Soluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils

Synonyms

2-decenoic acid, 2-decenoic acid, (E)-isomer, cis-2-decenoic acid

Canonical SMILES

CCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)O

The exact mass of the compound cis-2-decenoic acid,CDA is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of 2-decenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Biofilms

Biofilms are communities of microorganisms that adhere to surfaces and can become resistant to traditional antibiotics. CDA, produced by the bacterium Pseudomonas aeruginosa, acts as a signaling molecule that disrupts established biofilms of various microorganisms []. Studies have shown that CDA can induce the dispersion of biofilms formed by Staphylococcus aureus, Bacillus cereus, Salmonella enterica, E. coli, and even Candida albicans []. This suggests CDA might play a role in inter-species and inter-kingdom communication, influencing the behavior of other microorganisms [].

Enhancing Antibiotic Efficacy

Research indicates that CDA can work synergistically with antibiotics to eradicate biofilms. Studies have shown that combining CDA treatment with antibiotics significantly reduces biofilm biomass compared to using antibiotics alone []. This suggests that CDA could be a valuable tool for developing new strategies to combat biofilm-associated infections in clinical and industrial settings [].

Cis-2-decenoic acid is an unsaturated fatty acid characterized by its unique structure, which includes a double bond between the second and third carbon atoms. This compound is primarily produced by the bacterium Pseudomonas aeruginosa and is found in a colorless oil form. Its chemical formula is C₁₀H₁₈O₂, and it is known for its role as a signaling molecule in microbial communication and biofilm formation. Cis-2-decenoic acid has garnered attention for its potential applications in medical and industrial settings due to its antimicrobial properties and ability to disrupt biofilms, which are often resistant to conventional treatments .

CDA's mechanism of action in disrupting biofilms is still under investigation. One hypothesis suggests that CDA disrupts the quorum sensing system, a cell-to-cell communication pathway crucial for biofilm formation and maintenance in many bacteria [, ]. By interfering with this communication, CDA may prevent bacteria from adhering to surfaces and forming a biofilm structure.

Typical of unsaturated fatty acids, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert cis-2-decenoic acid into a saturated fatty acid.
  • Esterification: Reacting with alcohols can form esters, which are important in the production of biodiesel and other bio-based materials.
  • Oxidation: This compound can be oxidized to form various products, including aldehydes and carboxylic acids, depending on the conditions used.

Additionally, it can participate in reactions typical of fatty acids, such as forming amides or undergoing transesterification .

Cis-2-decenoic acid exhibits significant biological activity, particularly in its role as a signaling molecule. It has been shown to:

  • Induce Biofilm Dispersion: This compound promotes the dispersion of established biofilms formed by various bacteria, including Staphylococcus aureus and Escherichia coli. This property is crucial for enhancing the efficacy of antibiotics against biofilm-associated infections .
  • Awaken Persister Cells: It has the ability to revert dormant persister cells back to a metabolically active state without increasing cell numbers. This awakening enhances the effectiveness of antimicrobial agents against these resilient cells .
  • Exhibit Antimicrobial Properties: Cis-2-decenoic acid has been shown to inhibit the growth of several human pathogens while having low cytotoxic effects on human cells at nanomolar concentrations .

Cis-2-decenoic acid can be synthesized through several methods:

  • Natural Production: The primary source is the bacterium Pseudomonas aeruginosa, which secretes this fatty acid as part of its metabolic processes.
  • Chemical Synthesis: One synthetic route involves starting with 1-iodonon-1-ene, followed by lithium halogen exchange and carbonation to yield cis-2-decenoic acid .
  • Biotechnological Approaches: Utilizing genetically modified microorganisms or fermentation processes can also produce cis-2-decenoic acid at scale.

: Its ability to disrupt biofilms makes it a candidate for treating chronic infections associated with biofilm formation. It may enhance the effectiveness of antibiotics when used in combination therapies .
  • Food Industry: Due to its antimicrobial properties, it could be employed in food preservation to prevent spoilage caused by bacterial biofilms.
  • Industrial Cleaning: Its effectiveness in biofilm disruption makes it useful in cleaning applications where microbial contamination is a concern .
  • Research has demonstrated that cis-2-decenoic acid interacts synergistically with various antimicrobial agents. For instance:

    • Combination with Antibiotics: Studies have shown that when combined with antibiotics like daptomycin or vancomycin, cis-2-decenoic acid significantly reduces biofilm biomass by approximately 80% .
    • Disinfectant Enhancement: The compound may enhance the activity of common disinfectants, making it valuable for improving sanitation protocols in healthcare and food processing environments .

    Several compounds share structural or functional similarities with cis-2-decenoic acid. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    2-Decenoic AcidUnsaturated Fatty AcidLacks the specific signaling properties of cis-2-decenoic acid.
    Caprylic AcidSaturated Fatty AcidExhibits antimicrobial properties but does not induce biofilm dispersion.
    Oleic AcidUnsaturated Fatty AcidCommonly found in olive oil; does not have the same signaling role as cis-2-decenoic acid.
    Palmitoleic AcidUnsaturated Fatty AcidSimilar structure but different biological activities; primarily anti-inflammatory properties.

    Cis-2-decenoic acid stands out due to its unique ability to function as a signaling molecule that influences microbial behavior, particularly in disrupting established biofilms, which is not commonly observed in many other fatty acids .

    The biosynthesis of cis-2-decenoic acid represents a sophisticated biochemical process that involves both endogenous microbial synthesis and alternative chemical production methodologies. This fatty acid signaling molecule, characterized by its ten-carbon chain length and strategically positioned cis double bond, serves as a critical biofilm dispersion autoinducer across diverse bacterial species [1] [2]. Understanding the intricate mechanisms underlying its production provides fundamental insights into bacterial quorum sensing systems and offers potential therapeutic targets for biofilm-associated infections.

    Endogenous Microbial Synthesis

    The endogenous production of cis-2-decenoic acid occurs through highly regulated enzymatic pathways that have evolved to enable precise temporal and spatial control of biofilm dispersion. These biosynthetic processes demonstrate remarkable conservation across bacterial species while maintaining species-specific regulatory mechanisms [3] [2] [4].

    Pseudomonas aeruginosa as Primary Biological Source

    Pseudomonas aeruginosa stands as the most extensively characterized biological source of cis-2-decenoic acid, with this opportunistic pathogen utilizing the molecule as a primary biofilm dispersion signal [1] [3] [2]. The bacterium produces cis-2-decenoic acid through a coordinated enzymatic pathway that begins during late exponential growth phase and continues throughout biofilm maturation [5].

    Within Pseudomonas aeruginosa, cis-2-decenoic acid synthesis occurs in response to cell density-dependent signals, with transcript levels of the biosynthetic machinery increasing dramatically as bacterial populations reach critical thresholds [5]. The production process is intimately linked to the bacterium's biofilm developmental cycle, where cis-2-decenoic acid accumulates to nanomolar concentrations sufficient to trigger widespread biofilm dispersion [2] [5].

    Research has demonstrated that Pseudomonas aeruginosa strain PAO1 produces cis-2-decenoic acid at native concentrations of approximately 2.5 nanomolar, which proves sufficient to induce biofilm dispersion not only in the producing organism but also in phylogenetically diverse bacterial species including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus [2]. This broad-spectrum activity demonstrates the fundamental nature of cis-2-decenoic acid as a universal biofilm dispersion signal.

    The temporal regulation of cis-2-decenoic acid production in Pseudomonas aeruginosa exhibits distinct patterns during planktonic versus biofilm growth conditions [5]. During planktonic cultivation, synthesis begins during mid-exponential phase and increases exponentially through stationary phase, with transcript levels of biosynthetic genes increasing seven-fold between 10 and 12.5 hours of growth, followed by additional four-fold and fourteen-fold increases in subsequent time intervals [5]. Under biofilm conditions, production follows a similar trajectory but with extended kinetics reflecting the slower metabolism characteristic of biofilm-associated bacterial cells [5].

    Enzymatic Machinery in Fatty Acid Metabolism (FadD1 System)

    The fatty acid coenzyme-A ligase FadD1 system represents a critical component of the enzymatic machinery responsible for cis-2-decenoic acid biosynthesis in Pseudomonas aeruginosa [6] [7] [8]. This sophisticated enzymatic complex facilitates the conversion of fatty acid precursors into activated coenzyme-A thioesters, which serve as essential substrates for subsequent modification reactions leading to cis-2-decenoic acid formation.

    FadD1 functions as the primary long-chain fatty acid coenzyme-A ligase in Pseudomonas aeruginosa, exhibiting pronounced substrate specificity for fatty acids containing twelve to eighteen carbon atoms [8] [9]. The enzyme catalyzes the ATP-dependent formation of thioester bonds between fatty acid substrates and coenzyme-A, utilizing magnesium as a required cofactor [10]. Kinetic analyses reveal that FadD1 demonstrates optimal catalytic efficiency with C14-C16 fatty acid substrates, exhibiting Michaelis-Menten constants of approximately 0.2 millimolar for ATP and 0.15 millimolar for coenzyme-A [10].

    The FadD1 system operates in conjunction with a secondary enzyme, FadD2, which provides functional redundancy and ensures continued fatty acid activation under varying physiological conditions [8] [9]. FadD2 exhibits complementary substrate specificity, preferentially activating short-chain fatty acids containing four to ten carbon atoms [8] [9]. This dual enzyme system ensures comprehensive fatty acid activation across the entire range of chain lengths relevant to cis-2-decenoic acid biosynthesis.

    Transcriptional regulation of the FadD1 system demonstrates remarkable responsiveness to cellular fatty acid composition and availability [7] [4]. Expression levels of fadD1 increase substantially during periods of enhanced fatty acid metabolism, with transcript abundance correlating directly with cell density throughout both planktonic and biofilm growth phases [7] [4]. This regulatory mechanism ensures adequate enzymatic capacity for fatty acid activation during periods of peak cis-2-decenoic acid synthesis.

    Recent investigations have revealed that FadD1 functions not merely as a fatty acid-activating enzyme but also serves as a global transcriptional regulator that monitors quorum sensing hierarchies and controls expression of various target genes [7]. This dual functionality positions FadD1 as a central coordinator of fatty acid metabolism and quorum sensing, directly linking cellular metabolic state to intercellular communication processes.

    The enzymatic mechanism of FadD1 involves a two-step reaction sequence beginning with ATP-dependent activation of fatty acid substrates to form fatty acyl-adenylate intermediates, followed by nucleophilic attack by coenzyme-A to generate fatty acyl-CoA products [8] [10]. This mechanism ensures high fidelity substrate activation while maintaining energetic efficiency through coupling to ATP hydrolysis.

    Chemical Synthesis Approaches

    Chemical synthesis methodologies for cis-2-decenoic acid production offer alternative approaches to biological synthesis, providing controlled access to this important signaling molecule for research and potential therapeutic applications [1] [11] [12]. These synthetic strategies employ diverse chemical transformations ranging from organometallic chemistry to enzymatic biotransformations.

    Lithium-Halogen Exchange Carbonation Protocol

    The lithium-halogen exchange carbonation protocol represents a well-established synthetic methodology for cis-2-decenoic acid production, utilizing organometallic chemistry principles to construct the characteristic fatty acid structure [1] [11] [12]. This approach leverages the high reactivity of organolithium intermediates to facilitate carbon-carbon bond formation under controlled conditions.

    The synthetic sequence begins with 1-iodonon-1-ene as the primary starting material, which undergoes lithium-halogen exchange upon treatment with n-butyllithium at low temperatures [1] [11] [12]. This metal-halogen exchange reaction proceeds through formation of an organolithium intermediate that maintains the original stereochemistry of the alkene functionality [12]. The reaction typically requires temperatures below -78°C to prevent decomposition of the reactive organolithium species and ensure high conversion efficiency.

    Following generation of the organolithium intermediate, the reaction mixture receives treatment with carbon dioxide to facilitate carbonation [11] [12]. This carbonation step involves nucleophilic attack of the organolithium species on carbon dioxide, resulting in formation of a lithium carboxylate intermediate [12]. Subsequent acidic workup protonates the carboxylate to yield the desired cis-2-decenoic acid product [1].

    The stereochemical outcome of the lithium-halogen exchange carbonation protocol depends critically on the geometric configuration of the starting vinyl iodide [12]. Utilization of cis-configured starting materials typically provides cis-2-decenoic acid with high stereochemical fidelity, as the metal-halogen exchange process generally proceeds with retention of alkene geometry [12]. This stereochemical control represents a significant advantage of the organometallic approach compared to alternative synthetic methodologies.

    Optimization of reaction conditions proves essential for achieving acceptable yields in the lithium-halogen exchange carbonation protocol [11] [13]. Critical parameters include temperature control during the metal-halogen exchange step, reaction time for carbonation, and the quality of organolithium reagents [13]. The presence of coordinating solvents such as tetrahydrofuran enhances the stability of organolithium intermediates and improves overall reaction efficiency [13].

    β-Hydroxyacyl-CoA Dehydration Mechanisms

    β-Hydroxyacyl-CoA dehydration mechanisms represent biologically inspired synthetic approaches that exploit the natural enzymatic machinery responsible for fatty acid modification [14] [15] [16]. These methodologies utilize dehydratase enzymes to catalyze the elimination of water from β-hydroxyacyl-CoA substrates, generating the characteristic α,β-unsaturated fatty acid structure of cis-2-decenoic acid.

    The dehydration mechanism involves the DspI enzyme, a specialized enoyl-CoA hydratase/isomerase that catalyzes the formation of double bonds at the 2,3-position of fatty acid chains [5] [17]. DspI belongs to the crotonase superfamily of enzymes, which are characterized by their ability to catalyze reversible addition and elimination of water from α,β-unsaturated enoyl-CoA thioesters [5] [18]. The enzyme contains critical catalytic glutamate residues at positions 126 and 146 that facilitate the dehydration reaction through acid-base catalysis [5] [17].

    The enzymatic mechanism of β-hydroxyacyl-CoA dehydration proceeds through a concerted elimination process involving abstraction of the α-hydrogen by one glutamate residue while the second glutamate facilitates departure of the β-hydroxyl group [16] [19] [18]. This mechanism results in formation of the characteristic trans-2-enoyl-CoA intermediate, which subsequently undergoes cis-trans isomerization to yield the final cis-2-decenoic acid product [5] [18].

    Substrate specificity studies reveal that dehydratase enzymes exhibit broad tolerance for fatty acid chain lengths, efficiently processing substrates ranging from C4 to C16 [16] [20]. However, optimal activity occurs with intermediate chain length substrates, particularly those containing 8-12 carbon atoms [16]. This substrate preference aligns well with the natural biosynthetic pathway for cis-2-decenoic acid production.

    The stereochemical control achieved through β-hydroxyacyl-CoA dehydration mechanisms depends on the specific isomerase activity of the enzyme system [15] [21]. Enzymes such as FabA possess dual dehydratase and isomerase activities, enabling conversion of saturated β-hydroxyl substrates directly to cis-configured products [15] [21]. In contrast, enzymes like FabZ exhibit primarily dehydratase activity, requiring additional isomerase enzymes to achieve the desired stereochemical outcome [21] [20].

    Kinetic analyses of β-hydroxyacyl-CoA dehydratase enzymes demonstrate high catalytic efficiency, with turnover numbers approaching diffusion-controlled rates for optimal substrates [18] [22]. The enzymes exhibit Michaelis-Menten kinetics with substrate binding constants in the micromolar range, indicating high affinity for fatty acyl-CoA substrates [22]. These favorable kinetic properties make enzymatic dehydration an attractive synthetic methodology for cis-2-decenoic acid production.

    PropertyValueReference
    Molecular FormulaC₁₀H₁₈O₂ [23] [1]
    Molecular Weight (g/mol)170.25 [23] [1]
    Boiling Point (°C)102-103 [1]
    Solubility in WaterReadily soluble [24]
    Chemical Abstract Service Number15790-91-7 [23] [1]
    Physical State at Room TemperatureColorless oil [1] [24]
    StabilityStable for at least 2 years at -20°C [25]
    CharacteristicValueReference
    Enzyme ClassificationEnoyl-Coenzyme A hydratase/isomerase [5]
    Protein Length (amino acids)272 [5]
    Conserved DomainCrotonase/enoyl-CoA hydratase-like [5]
    Primary FunctionDouble bond formation and cis/trans isomerization [5]
    Catalytic ResiduesGlu126, Glu146 [5]
    Substrate SpecificityShort-chain fatty acid CoA esters [5]
    Productcis-2-Decenoic acid [5]
    Gene Location (PA14)PA14_54640 (PA0745) [5]
    ComponentDescriptionKinetic ParametersReference
    FadD1 EnzymeLong-chain fatty acid coenzyme-A ligaseHigh catalytic efficiency for long-chain FAs [6] [7] [8]
    FadD1 FunctionConverts fatty acids to acyl-CoA thioestersKm varies with chain length [6] [7] [8]
    FadD1 Substrate RangeLong-chain fatty acids (C12-C18)Optimal activity with C14-C16 fatty acids [8] [9]
    FadD1 Cofactor RequirementsATP, Coenzyme A, Mg²⁺ATP: Km ~0.2 mM; CoA: Km ~0.15 mM [10]
    FadD2 Enzyme (Secondary)Secondary acyl-CoA synthetaseLower expression than FadD1 [8] [9]
    FadD2 Substrate PreferenceShort-chain fatty acids (C4-C10)Higher Km for long-chain substrates [8] [9]
    MethodStarting MaterialKey ReagentsMechanismReference
    Lithium-Halogen Exchange Carbonation1-Iodonon-1-enen-Butyllithium, CO₂Metal-halogen exchange followed by carbonation [1] [11] [12]
    β-Hydroxyacyl-CoA Dehydration3-Hydroxydecanoyl-CoADehydratase enzymesElimination of water to form double bond [14] [15] [16]
    Enoyl-CoA Hydratase Reverse ReactionDecanoyl-CoAEnoyl-CoA hydrataseReverse of normal hydration reaction [18] [22]
    Synthetic Organic ChemistryCommercial fatty acid precursorsVarious organometallic reagentsMulti-step organic synthesis [1]

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Solid
    Colourless liquid; Peach-orange, slightly waxy aroma
    colourless liquid with a bitter odou

    XLogP3

    3.8

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    170.130679813 g/mol

    Monoisotopic Mass

    170.130679813 g/mol

    Boiling Point

    161.00 to 162.00 °C. @ 15.00 mm Hg

    Heavy Atom Count

    12

    Density

    0.923-0.933
    0.916-0.945

    Appearance

    Solid powder

    Melting Point

    12.00 °C. @ 760.00 mm Hg

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    332T8TH7B1

    GHS Hazard Statements

    Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    26446-27-5
    72881-27-7
    334-49-6
    3913-85-7

    Wikipedia

    Cis-2-decenoic acid

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Decenoic acid: ACTIVE

    Dates

    Last modified: 04-14-2024
    1: Šedivá M, Laho M, Kohútová L, Mojžišová A, Majtán J, Klaudiny J. 10-HDA, A Major Fatty Acid of Royal Jelly, Exhibits pH Dependent Growth-Inhibitory Activity Against Different Strains of Paenibacillus larvae. Molecules. 2018 Dec 7;23(12). pii: E3236. doi: 10.3390/molecules23123236. PubMed PMID: 30544571.
    2: Miyata Y, Sakai H. Anti-Cancer and Protective Effects of Royal Jelly for Therapy-Induced Toxicities in Malignancies. Int J Mol Sci. 2018 Oct 21;19(10). pii: E3270. doi: 10.3390/ijms19103270. Review. PubMed PMID: 30347885; PubMed Central PMCID: PMC6214034.
    3: Kamiya T, Watanabe M, Hara H, Mitsugi Y, Yamaguchi E, Itoh A, Adachi T. Induction of Human-Lung-Cancer-A549-Cell Apoptosis by 4-Hydroperoxy-2-decenoic Acid Ethyl Ester through Intracellular ROS Accumulation and the Induction of Proapoptotic CHOP Expression. J Agric Food Chem. 2018 Oct 17;66(41):10741-10747. doi: 10.1021/acs.jafc.8b04424. Epub 2018 Oct 8. PubMed PMID: 30296076.
    4: Pattamayutanon P, Peng CC, Sinpoo C, Chantawannakul P. Effects of Pollen Feeding on Quality of Royal Jelly. J Econ Entomol. 2018 Dec 14;111(6):2974-2978. doi: 10.1093/jee/toy251. PubMed PMID: 30184093.
    5: Galang KC, Croft JR, Thompson GJ, Percival-Smith A. Analysis of the Drosophila melanogaster anti-ovarian response to honey bee queen mandibular pheromone. Insect Mol Biol. 2018 Aug 29. doi: 10.1111/imb.12531. [Epub ahead of print] PubMed PMID: 30159981.
    6: Almeer RS, Alarifi S, Alkahtani S, Ibrahim SR, Ali D, Moneim A. The potential hepatoprotective effect of royal jelly against cadmium chloride-induced hepatotoxicity in mice is mediated by suppression of oxidative stress and upregulation of Nrf2 expression. Biomed Pharmacother. 2018 Oct;106:1490-1498. doi: 10.1016/j.biopha.2018.07.089. Epub 2018 Jul 24. PubMed PMID: 30119224.
    7: Wang M, Fang K, Hong SMC, Kim I, Jang IS, Hong SH. Medium chain unsaturated fatty acid ethyl esters inhibit persister formation of Escherichia coli via antitoxin HipB. Appl Microbiol Biotechnol. 2018 Oct;102(19):8511-8524. doi: 10.1007/s00253-018-9271-3. Epub 2018 Aug 7. PubMed PMID: 30088019.
    8: Liu L, Li T, Peng CT, Sun CZ, Li CC, Xiao QJ, He LH, Wang NY, Song YJ, Zhu YB, Li H, Kang M, Tang H, Xiong X, Bao R. Structural characterization of a Δ(3), Δ(2)-enoyl-CoA isomerase from Pseudomonas aeruginosa: implications for its involvement in unsaturated fatty acid metabolism. J Biomol Struct Dyn. 2018 Nov 17:1-8. doi: 10.1080/07391102.2018.1495102. [Epub ahead of print] PubMed PMID: 30052139.
    9: Yang YC, Chou WM, Widowati DA, Lin IP, Peng CC. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. BMC Complement Altern Med. 2018 Jul 3;18(1):202. doi: 10.1186/s12906-018-2267-9. PubMed PMID: 29970062; PubMed Central PMCID: PMC6029378.
    10: Kalita S, Kandimalla R, Bhowal AC, Kotoky J, Kundu S. Functionalization of β-lactam antibiotic on lysozyme capped gold nanoclusters retrogress MRSA and its persisters following awakening. Sci Rep. 2018 Apr 10;8(1):5778. doi: 10.1038/s41598-018-22736-5. PubMed PMID: 29636496; PubMed Central PMCID: PMC5893536.
    11: Liu L, Li T, Cheng XJ, Peng CT, Li CC, He LH, Ju SM, Wang NY, Ye TH, Lian M, Xiao QJ, Song YJ, Zhu YB, Yu LT, Wang ZL, Bao R. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis. Sci Rep. 2018 Mar 2;8(1):3928. doi: 10.1038/s41598-018-22300-1. Erratum in: Sci Rep. 2018 Aug 17;8(1):12632. PubMed PMID: 29500457; PubMed Central PMCID: PMC5834635.
    12: Li F, Su Q, Zhou Z, Liao X, Zou J, Yuan B, Sun W. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways. Chemosphere. 2018 Jun;200:124-132. doi: 10.1016/j.chemosphere.2018.02.065. Epub 2018 Feb 10. PubMed PMID: 29476957.
    13: Weiser MJ, Grimshaw V, Wynalda KM, Mohajeri MH, Butt CM. Long-Term Administration of Queen Bee Acid (QBA) to Rodents Reduces Anxiety-Like Behavior, Promotes Neuronal Health and Improves Body Composition. Nutrients. 2017 Dec 23;10(1). pii: E13. doi: 10.3390/nu10010013. PubMed PMID: 29295499; PubMed Central PMCID: PMC5793241.
    14: Tu X, Sun F, Wu S, Liu W, Gao Z, Huang S, Chen W. Comparison of salting-out and sugaring-out liquid-liquid extraction methods for the partition of 10-hydroxy-2-decenoic acid in royal jelly and their co-extracted protein content. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 15;1073:90-95. doi: 10.1016/j.jchromb.2017.12.020. Epub 2017 Dec 12. PubMed PMID: 29247927.
    15: Luepongpattana S, Thaniyavarn J, Morikawa M. Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties. J Appl Microbiol. 2017 Dec;123(6):1488-1497. doi: 10.1111/jam.13598. Epub 2017 Nov 7. PubMed PMID: 28972680.
    16: Takamatsu D, Osawa A, Nakamura K, Yoshiyama M, Okura M. High-level resistance of Melissococcus plutonius clonal complex 3 strains to antimicrobial activity of royal jelly. Environ Microbiol Rep. 2017 Oct;9(5):562-570. doi: 10.1111/1758-2229.12590. Epub 2017 Oct 1. PubMed PMID: 28892305.
    17: Inoue Y, Hara H, Mitsugi Y, Yamaguchi E, Kamiya T, Itoh A, Adachi T. 4-Hydroperoxy-2-decenoic acid ethyl ester protects against 6-hydroxydopamine-induced cell death via activation of Nrf2-ARE and eIF2α-ATF4 pathways. Neurochem Int. 2018 Jan;112:288-296. doi: 10.1016/j.neuint.2017.08.011. Epub 2017 Aug 16. PubMed PMID: 28823537.
    18: Peng CC, Sun HT, Lin IP, Kuo PC, Li JC. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor. BMC Complement Altern Med. 2017 Aug 9;17(1):392. doi: 10.1186/s12906-017-1888-8. PubMed PMID: 28793915; PubMed Central PMCID: PMC5550932.
    19: Watadani R, Kotoh J, Sasaki D, Someya A, Matsumoto K, Maeda A. 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity. J Vet Med Sci. 2017 Sep 29;79(9):1596-1602. doi: 10.1292/jvms.17-0348. Epub 2017 Jul 22. PubMed PMID: 28740028; PubMed Central PMCID: PMC5627335.
    20: Cornara L, Biagi M, Xiao J, Burlando B. Therapeutic Properties of Bioactive Compounds from Different Honeybee Products. Front Pharmacol. 2017 Jun 28;8:412. doi: 10.3389/fphar.2017.00412. eCollection 2017. Review. PubMed PMID: 28701955; PubMed Central PMCID: PMC5487425.

    Explore Compound Types